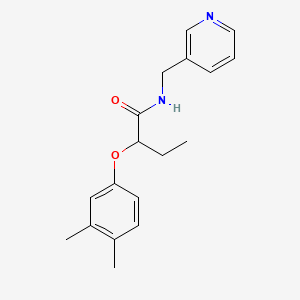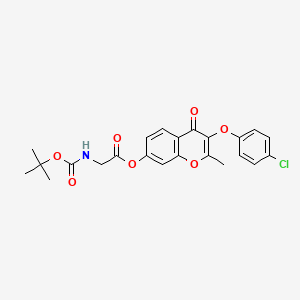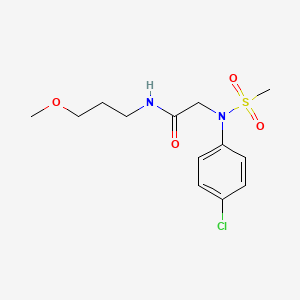![molecular formula C20H17BrN2O3S B4891926 N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as BMS-582949 and is a selective antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family.
Mecanismo De Acción
BMS-582949 is a selective antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family. The P2X7 receptor is expressed on various cells, including immune cells, neuronal cells, and epithelial cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. BMS-582949 binds to the P2X7 receptor and inhibits its activity, leading to a decrease in calcium influx and cytokine release.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. BMS-582949 has also been shown to reduce the proliferation and migration of cancer cells in vitro. In animal models, BMS-582949 has been shown to reduce inflammation and pain in various disease states, including arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-582949 has several advantages for use in lab experiments. The compound has high selectivity for the P2X7 receptor and has been extensively characterized in vitro and in vivo. BMS-582949 is also commercially available, making it easily accessible for researchers. However, there are also limitations to the use of BMS-582949 in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the compound has a short half-life in vivo, which can limit its effectiveness in animal models.
Direcciones Futuras
There are several future directions for research on BMS-582949. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the exploration of the potential therapeutic benefits of BMS-582949 in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the mechanisms underlying the anti-inflammatory and analgesic effects of BMS-582949 need to be further characterized. Overall, BMS-582949 has significant potential as a tool compound for studying the P2X7 receptor and as a potential therapeutic agent for various disease states.
Métodos De Síntesis
The synthesis of BMS-582949 involves several steps, including the reaction of 4-bromoaniline with 2-methylbenzenesulfonyl chloride to form N-(4-bromophenyl)-2-methylbenzenesulfonamide. This compound is then reacted with 3-aminobenzamide to produce the final product, N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. The synthesis method has been optimized to produce high yields of the compound with excellent purity.
Aplicaciones Científicas De Investigación
BMS-582949 has been extensively studied for its potential applications in scientific research. The compound has been shown to have a selective antagonistic effect on the P2X7 receptor, which is involved in the regulation of immune responses, inflammation, and pain. The P2X7 receptor has been implicated in several disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. BMS-582949 has been shown to have potential therapeutic benefits in these disease states by modulating the activity of the P2X7 receptor.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-5-2-3-8-19(14)23-27(25,26)18-7-4-6-15(13-18)20(24)22-17-11-9-16(21)10-12-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYKLZKJWUPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4891855.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol](/img/structure/B4891861.png)
![butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4891862.png)
![5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4891873.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)
![1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4891893.png)
![1'-allyl-6',7'-dimethoxy-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline] hydrochloride](/img/structure/B4891905.png)

![N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4891911.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-[2-(2-furyl)ethyl]-2-pyridinamine](/img/structure/B4891920.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)

